molecular formula C13H15F2N3O3S B166791 (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol CAS No. 134779-41-2

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Cat. No. B166791
M. Wt: 331.34 g/mol
InChI Key: HFGZFHCWKKQGIS-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as fluconazole, is a triazole antifungal medication that is used to treat various fungal infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 306.3 g/mol. Fluconazole is a member of the azole family of antifungal drugs and is widely used in clinical practice due to its broad-spectrum activity against a range of fungal pathogens.

Mechanism Of Action

The mechanism of action of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol disrupts the fungal cell membrane and leads to cell death.

Biochemical And Physiological Effects

Fluconazole has been shown to have minimal toxicity and is generally well-tolerated in patients. However, it can interact with other medications and may cause liver toxicity in rare cases. It is also known to inhibit the metabolism of certain drugs, leading to potential drug interactions.

Advantages And Limitations For Lab Experiments

Fluconazole is widely used in laboratory experiments due to its broad-spectrum activity against a range of fungal pathogens. It is relatively easy to obtain and is available in both powder and solution form. However, it can be expensive and may not be suitable for all experiments due to its potential interactions with other drugs and its limited activity against some fungal pathogens.

Future Directions

Future research on (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol may focus on improving its efficacy against drug-resistant fungal pathogens, developing new formulations for improved drug delivery, and exploring its potential use in combination therapy with other antifungal drugs. Additionally, further studies may be needed to better understand the mechanisms of drug interactions and potential toxicity in certain patient populations.

Synthesis Methods

The synthesis of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves a multi-step process that begins with the reaction of 2,4-difluorobenzyl bromide with 3-methylsulfonylpropene in the presence of a base to yield 2,4-difluorophenyl-3-methylsulfonylpropene. This intermediate is then reacted with 1,2,4-triazole in the presence of a Lewis acid catalyst to yield (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol. The final product is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Fluconazole has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. Fluconazole has also been studied for its potential use in combination therapy with other antifungal drugs to improve treatment outcomes and reduce the development of drug resistance.

properties

CAS RN

134779-41-2

Product Name

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C13H15F2N3O3S

Molecular Weight

331.34 g/mol

IUPAC Name

(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m0/s1

InChI Key

HFGZFHCWKKQGIS-ZANVPECISA-N

Isomeric SMILES

C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Other CAS RN

134779-41-2

synonyms

genaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Origin of Product

United States

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